molecular formula C5H3F3N2O B074255 1-(Trifluoroacetyl)imidazole CAS No. 1546-79-8

1-(Trifluoroacetyl)imidazole

Cat. No. B074255
Key on ui cas rn: 1546-79-8
M. Wt: 164.09 g/mol
InChI Key: SINBGNJPYWNUQI-UHFFFAOYSA-N
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Patent
US06713478B2

Procedure details

To a solution of N-(4-chlorophenyl)-2,2-dimethylpropionamide (6.7 g, 30 mmol) in anhydrous THF (100 mL) under nitrogen at 0° C. was added a solution of n-BuLi (2.5M, 30 mL, 70 mmol) in hexane in a dropwise fashion. After addition, the solution was kept stirring at 0° C. for 40 minutes and treated with a solution of 1-(trifluoroacetyl)imidazole (9 mL, 78 mmol) in anhydrous THF (10 mL). The reaction mixture was warmed to ambient temperature and kept for 18 hours. To the reaction solution was added a saturated aqueous ammonium chloride solution (50 mL) followed by addition of ethyl acetate (100 mL). The organic layer was separated and the solvent was removed in vacuo. The residue obtained was suspended in 3N aqueous hydrochloride solution (50 mL) and heated at reflux overnight. The reaction solution was cooled to room temperature and treated with a cold ammonium hydroxide solution to a pH above 8. The aqueous mixture was extracted with ethyl acetate (3×50 mL) and the organic layers were washed with brine and dried (MgSO4). After removal of solvent, the residue was purified by a flash chromatography (silica gel, hexane:ethylacetate/4:1) to afford the title compound as a yellow solid (1 g, 15%): mp 93-94° C.; 1H-NMR (CDCl3) δ 7.70 (m, 1H), 7.33 (dd, 1H, J=9.0, 2.3 Hz), 6.70 (d, 1H, J=9.1 Hz), 6.45 (bs, 2H1); MS (ESI) m/z 222(M−H, 100%), 224(M−H, 33%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
15%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C(C)(C)C)=[CH:4][CH:3]=1.[Li]CCCC.[F:20][C:21]([F:30])([F:29])[C:22](N1C=CN=C1)=[O:23].[Cl-].[NH4+].[OH-].[NH4+]>C1COCC1.CCCCCC.Cl.C(OCC)(=O)C>[NH2:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][C:6]=1[C:22](=[O:23])[C:21]([F:30])([F:29])[F:20] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(C(C)(C)C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
FC(C(=O)N1C=NC=C1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was kept stirring at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to ambient temperature
WAIT
Type
WAIT
Details
kept for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
the organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by a flash chromatography (silica gel, hexane:ethylacetate/4:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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